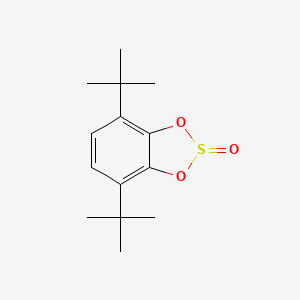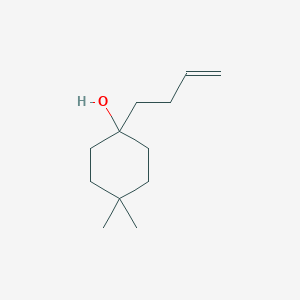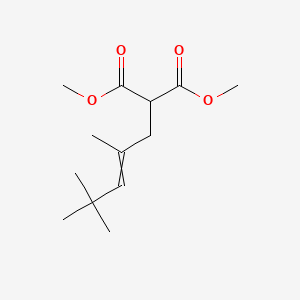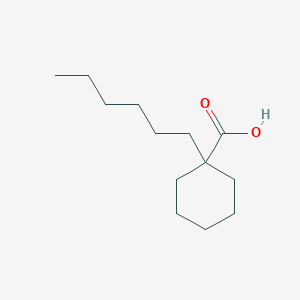![molecular formula C16H20S2 B14361849 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene CAS No. 91993-73-6](/img/structure/B14361849.png)
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene: is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of two methyl groups and two methylsulfanyl groups attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene can be achieved through several methods. One common approach involves the reaction of 1,8-dimethylnaphthalene with methylsulfanyl reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene involves its interaction with various molecular targets. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular processes. Additionally, the naphthalene core can interact with aromatic systems, affecting molecular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
1,8-Dimethylnaphthalene: Lacks the methylsulfanyl groups, making it less reactive in certain chemical reactions.
1,8-Dimethyl-2,7-dihydroxynaphthalene: Contains hydroxyl groups instead of methylsulfanyl groups, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
91993-73-6 |
|---|---|
Molekularformel |
C16H20S2 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1,8-dimethyl-2,7-bis(methylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C16H20S2/c1-11-14(9-17-3)7-5-13-6-8-15(10-18-4)12(2)16(11)13/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
GVWYKIDVLJVINH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=C(C=C2)CSC)C)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)

![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)


![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)


![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)



![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
